Oral Bioavailability via Prodrug Strategy: Ro 64-0802 (GS 4071) Prodrug vs. Guanidino Analog GS 4116 Prodrug in Rats
Ro 64-0802 (GS 4071) itself has poor oral bioavailability (<5%), but its ethyl ester prodrug GS 4104 (oseltamivir) delivers GS 4071 systemically with 35% oral bioavailability in rats, achieving plasma Cmax of 0.47 μg/mL—approximately 150-fold above the concentration required for 90% NA inhibition [1]. In direct contrast, the guanidino analog GS 4116 (structurally akin to zanamivir's guanidino group) and its corresponding ethyl ester prodrug both exhibited only 2-4% oral bioavailability, with Cmax <0.06 μg/mL, a value insufficient to reach the therapeutic threshold [1]. This represents an approximately 9- to 18-fold bioavailability advantage for the Ro 64-0802 prodrug over the GS 4116 prodrug in the same rat model. In humans, the absolute bioavailability of Ro 64-0802 from orally administered oseltamivir is approximately 80%, with the active metabolite detectable in plasma within 30 minutes and reaching Cmax at 3-4 hours [2].
| Evidence Dimension | Oral bioavailability of active metabolite following prodrug administration |
|---|---|
| Target Compound Data | Ro 64-0802 (via GS 4104 prodrug): 35% oral bioavailability in rats; Cmax = 0.47 μg/mL; human absolute bioavailability ≈80% |
| Comparator Or Baseline | GS 4116 guanidino analog (via its ethyl ester prodrug): 2-4% oral bioavailability in rats; Cmax <0.06 μg/mL |
| Quantified Difference | ~9- to 18-fold higher oral bioavailability for Ro 64-0802 prodrug vs. GS 4116 prodrug in rats; human bioavailability ~80% |
| Conditions | Rat oral dosing model; Li et al. 1998, Antimicrob Agents Chemother; human PK from He et al. 1999 |
Why This Matters
Procurement of Ro 64-0802 (or its prodrug oseltamivir) rather than the more potent but non-bioavailable guanidino analog GS 4116 is essential for any in vivo oral dosing experiment; the 9- to 18-fold bioavailability differential in rats directly determines whether systemic therapeutic concentrations are achievable.
- [1] Li W, Escarpe PA, Eisenberg EJ, et al. Identification of GS 4104 as an orally bioavailable prodrug of the influenza virus neuraminidase inhibitor GS 4071. Antimicrob Agents Chemother. 1998;42(3):647-653. doi:10.1128/AAC.42.3.647 View Source
- [2] He G, Massarella J, Ward P. Clinical pharmacokinetics of the prodrug oseltamivir and its active metabolite Ro 64-0802. Clin Pharmacokinet. 1999;37(6):471-484. doi:10.2165/00003088-199937060-00003 View Source
